Polar Surface Area (PSA) Doubling Relative to Benzyl Methyl Sulfone and Implications for Membrane Permeability and Chromatographic Retention
Mesylmethyl(benzyl)sulfone exhibits a computed topological polar surface area (TPSA) of 85.04 Ų , which is approximately twice the ~42.5–43.8 Ų reported for benzyl methyl sulfone (C8H10O2S) . This doubling arises from the two additional S=O oxygens in the bis(sulfone) scaffold. In drug discovery contexts, the widely applied Veber rule identifies 140 Ų as the upper threshold for oral bioavailability; however, incremental PSA increases within the sub-100 Ų range are known to correlate proportionally with reduced passive membrane permeability [1]. Consequently, mesylmethyl(benzyl)sulfone is predicted to have lower passive permeability than benzyl methyl sulfone, a factor relevant for selecting compounds intended for extracellular target engagement or reduced CNS penetration.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 85.04 Ų |
| Comparator Or Baseline | Benzyl methyl sulfone: ~42.5–43.8 Ų |
| Quantified Difference | ~1.97-fold higher (Δ ~41.5 Ų) |
| Conditions | Computed TPSA values; software not identical but derived from standard fragment-based algorithms (Chemsrc / SwissADME) |
Why This Matters
The near-doubling of PSA shifts the compound into a different permeability regime, enabling intentional selection based on permeability requirements without the confounding influence of molecular weight differences.
- [1] Veber, D.F., et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. View Source
